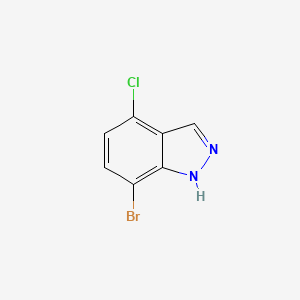

7-Bromo-4-cloro-1H-indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-4-chloro-1H-indazole is a heterocyclic compound that features both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Aplicaciones Científicas De Investigación

7-Bromo-4-chloro-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.

Biological Studies: The compound’s structure makes it a valuable tool for studying various biological processes and pathways.

Chemical Research: Its reactivity and versatility make it a useful compound for developing new synthetic methodologies and exploring reaction mechanisms.

Mecanismo De Acción

Target of Action

The primary target of 7-Bromo-4-chloro-1H-indazole is the capsid protein of the HIV-1 virus . This compound is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The capsid protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .

Mode of Action

7-Bromo-4-chloro-1H-indazole interacts with its target by inhibiting, regulating, and/or modulating the activity of the capsid protein . This interaction results in the disruption of the normal function of the capsid protein, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

It is known that the compound interferes with the normal function of the capsid protein, which is involved in the replication of the hiv-1 virus . This disruption can lead to downstream effects such as the inhibition of viral replication and the prevention of new infections .

Pharmacokinetics

The compound’s role as an intermediate in the synthesis of lenacapavir suggests that it may share some of the pharmacokinetic properties of this drug

Result of Action

The molecular and cellular effects of 7-Bromo-4-chloro-1H-indazole’s action are primarily related to its inhibition of the capsid protein of the HIV-1 virus . By disrupting the normal function of this protein, the compound can inhibit the replication of the virus and prevent new infections . This can lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-indazole typically involves a two-step process starting from 2,6-dichlorobenzonitrile. The first step is regioselective bromination, followed by heterocycle formation with hydrazine. This method yields the desired product with an overall isolated yield of 38-45% .

Industrial Production Methods: The industrial production of 7-Bromo-4-chloro-1H-indazole follows similar synthetic routes but is optimized for large-scale production. The process has been demonstrated on hundred-gram scales without the need for column chromatography purification, making it economically viable for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-4-chloro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Hydrazine: Used in the heterocycle formation step.

Brominating Agents: Utilized for the regioselective bromination step.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .

Comparación Con Compuestos Similares

- 4-Bromo-1H-indazole

- 7-Chloro-1H-indazole

- 1H-indazole

Comparison: 7-Bromo-4-chloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity.

Actividad Biológica

7-Bromo-4-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmacology. As a derivative of indazole, this compound exhibits significant antibacterial, antifungal, and antiviral properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for 7-bromo-4-chloro-1H-indazole is C7H5BrClN2. Its structure features a bromine atom at the 7-position and a chlorine atom at the 4-position of the indazole ring, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 223.48 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Antibacterial Activity

Research has demonstrated that 7-bromo-4-chloro-1H-indazole exhibits notable antibacterial properties against various strains of bacteria. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) :

- For Staphylococcus aureus: MIC values range from 15.625 to 62.5 μM.

- For Enterococcus faecalis: MIC values range from 62.5 to 125 μM.

The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to a reduction in bacterial metabolic activity and viability of planktonic cells released from biofilms .

Antifungal Activity

In addition to its antibacterial properties, 7-bromo-4-chloro-1H-indazole has demonstrated antifungal activity against various fungal pathogens. The compound's efficacy varies with different strains, but it generally exhibits moderate activity.

Antiviral Activity

One of the most promising applications of 7-bromo-4-chloro-1H-indazole is in the treatment of viral infections. It serves as a crucial fragment in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1 treatment. This compound's ability to inhibit viral replication mechanisms positions it as a valuable candidate in antiviral drug development .

Case Study 1: Synthesis and Application in HIV Treatment

A recent study outlined a practical synthesis method for producing 7-bromo-4-chloro-1H-indazol-3-amine, which is integral to Lenacapavir production. The synthesis involved a two-step process that yielded the compound with an overall isolated yield of 38–45% without requiring extensive purification methods . This efficient synthesis route enables large-scale production, facilitating further research into its pharmacological applications.

Case Study 2: Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of various indazole derivatives, including 7-bromo-4-chloro-1H-indazole. The study utilized broth microdilution methods to determine MIC values against both Gram-positive and Gram-negative bacteria. The results indicated that this compound outperformed several standard antibiotics, suggesting its potential as an effective antimicrobial agent .

Propiedades

IUPAC Name |

7-bromo-4-chloro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKZBMLAMVPTOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646731 |

Source

|

| Record name | 7-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-88-7 |

Source

|

| Record name | 7-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.